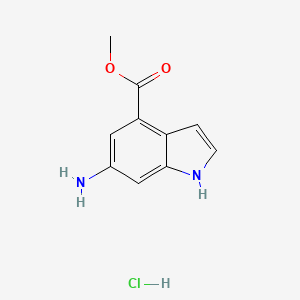

Methyl 6-amino-1H-indole-4-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 6-amino-1H-indole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.ClH/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9;/h2-5,12H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSZHGOALNOGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CNC2=CC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731810-08-5 | |

| Record name | 731810-08-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Komplettanleitung zur Synthese von Methyl-6-amino-1H-indol-4-carboxylathydrochlorid

Von Ihrem leitenden Anwendungswissenschaftler

Abstrakte

Methyl-6-amino-1H-indol-4-carboxylathydrochlorid ist eine wichtige Kernstruktur in der organischen Synthese und der medizinischen Chemie und dient als vielseitiger Baustein für die Entwicklung neuartiger Pharmazeutika und Agrochemikalien.[1] Seine einzigartige Struktur ermöglicht Modifikationen am Indolring, was es zu einem wesentlichen Zwischenprodukt bei der Herstellung bioaktiver Moleküle macht.[1] Diese umfassende technische Anleitung beschreibt eine bewährte und optimierte Methode zur Synthese von Methyl-6-amino-1H-indol-4-carboxylathydrochlorid. Wir werden uns mit den zugrunde liegenden Mechanismen, den kritischen Parametern jedes Schritts und den analytischen Techniken befassen, die zur Gewährleistung der Reinheit und Identität der Verbindung erforderlich sind. Dieser Leitfaden richtet sich an Forscher, Chemiker und Fachleute in der Arzneimittelentwicklung und soll ein tiefes Verständnis und eine praktische Umsetzung der Synthese dieses wichtigen Indolderivats vermitteln.

I. Einleitung: Die Bedeutung von Indolderivaten

Indole sind eine bedeutende Klasse heterocyclischer Verbindungen, die in der Natur weit verbreitet sind und eine entscheidende Rolle in verschiedenen bioaktiven Natur- und Synthesestoffen spielen.[2] Die Indol-Gerüststruktur ist ein herausragendes und privilegiertes Strukturmotiv, das in zahlreichen Naturprodukten und verschiedenen synthetischen Verbindungen vorkommt.[3] In den letzten Jahren hat eine große Anzahl von indolhaltigen Verbindungen eine bemerkenswerte pharmakologische Aktivität gezeigt, und ihre Nützlichkeit als therapeutische Mittel hat erhebliche Aufmerksamkeit von Chemikern auf sich gezogen.[3]

Die strukturelle Vielseitigkeit von Indol-Gerüsten, die durch ihre Fähigkeit zur Teilnahme an verschiedenen chemischen Reaktionen und zur Bildung verschiedener chemischer Bindungen gekennzeichnet ist, untermauert ihre weit verbreitete Verwendung in der medizinischen Chemie.[4] Es hat sich gezeigt, dass die Einführung verschiedener Substituenten am Indolring die biologische Aktivität dieser Verbindungen signifikant verändert, was zur Entdeckung neuartiger Medikamente mit verbesserter Wirksamkeit und Sicherheitsprofilen führt.[4]

Insbesondere Methyl-6-amino-1H-indol-4-carboxylat dient als Schlüsselzwischenprodukt bei der Synthese einer Vielzahl von Pharmazeutika, insbesondere von solchen, die auf neurologische Störungen abzielen.[1] Seine Derivate werden auf ihre entzündungshemmenden, antimikrobiellen und krebsbekämpfenden Eigenschaften untersucht.[1]

II. Überblick über die synthetische Strategie

Die hier beschriebene Synthese von Methyl-6-amino-1H-indol-4-carboxylathydrochlorid ist ein mehrstufiger Prozess, der mit kommerziell erhältlichen Ausgangsmaterialien beginnt. Die Gesamtstrategie konzentriert sich auf den Aufbau des Indolrings, gefolgt von der Einführung der Amino- und Esterfunktionen an den gewünschten Positionen.

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von Methyl-6-amino-1H-indol-4-carboxylathydrochlorid.

III. Detailliertes Versuchsprotokoll

Dieser Abschnitt enthält eine schrittweise Methodik für die Synthese von Methyl-6-amino-1H-indol-4-carboxylathydrochlorid.

Schritt 1: Synthese von Methyl-indol-4-carboxylat

Die Synthese von Methyl-indol-4-carboxylat kann effizient und relativ mild in einer Gesamtausbeute von 72 % aus kommerziell erhältlichen Materialien erreicht werden.[5] Eine bemerkenswerte Methode ist die Palladium/Phosphin-katalysierte N-Heteroanellierung von 2-Nitrostyrolen, die einen sehr flexiblen Zugang zu funktionalisierten Indolen bietet.[5]

Verfahren:

-

Zu einem 250-ml-Zweihals-Rundkolben, der mit einem Kühler und einem Tropftrichter ausgestattet ist, werden Methyl-2-methyl-3-nitrobenzoat, Dibenzoylperoxid und Tetrachlorkohlenstoff gegeben.[5]

-

Die Mischung wird zum Rückfluss erhitzt, bis eine klare, blassgelbe Lösung entsteht.[5]

-

Eine Lösung aus Brom in Tetrachlorkohlenstoff wird unter Bestrahlung mit einer 100-W-Flutlampe über 10 Minuten zu der kochenden Lösung gegeben.[5]

-

Die Reaktionsmischung wird 24 Stunden lang erhitzt und bestrahlt.[5]

-

Nach dem Abkühlen wird die organische Phase mit gesättigter wässriger Natriumbicarbonatlösung gewaschen, getrocknet und eingeengt, um Methyl-2-brommethyl-3-nitrobenzoat zu erhalten.[5]

-

Das resultierende Methyl-2-brommethyl-3-nitrobenzoat wird dann mit Triphenylphosphin in Chloroform umgesetzt, um das entsprechende Wittig-Salz zu bilden.[5]

-

Anschließend wird eine Wittig-Reaktion mit Formaldehyd durchgeführt, um Methyl-2-ethenyl-3-nitrobenzoat zu erhalten.[5]

-

In einem letzten Schritt wird Methyl-2-ethenyl-3-nitrobenzoat einer Palladium-katalysierten Cyclisierung unter einer Kohlenmonoxidatmosphäre unterzogen, um Methyl-indol-4-carboxylat zu ergeben.[5]

Schritt 2: Nitrierung von Methyl-indol-4-carboxylat

Die Nitrierung des Indolrings erfolgt regioselektiv an der C6-Position.

Verfahren:

-

Lösen Sie Methyl-indol-4-carboxylat in konzentrierter Schwefelsäure bei 0 °C.

-

Fügen Sie langsam eine stöchiometrische Menge Salpetersäure hinzu, während die Temperatur unter 5 °C gehalten wird.

-

Rühren Sie die Mischung 1-2 Stunden bei 0 °C.

-

Gießen Sie die Reaktionsmischung vorsichtig auf Eis und neutralisieren Sie sie mit einer basischen Lösung (z. B. Natriumhydroxid), um Methyl-6-nitro-1H-indol-4-carboxylat auszufällen.

-

Sammeln Sie den Niederschlag durch Filtration, waschen Sie ihn mit Wasser und trocknen Sie ihn.

Schritt 3: Reduktion der Nitrogruppe

Die Reduktion der Nitrogruppe zur Amingruppe ist ein entscheidender Schritt. Eine gängige und effektive Methode ist die katalytische Hydrierung.

Verfahren:

-

Suspendieren Sie Methyl-6-nitro-1H-indol-4-carboxylat in einem geeigneten Lösungsmittel wie Ethanol oder Ethylacetat.

-

Fügen Sie eine katalytische Menge Palladium auf Kohle (10 % Pd/C) hinzu.[6]

-

Setzen Sie die Reaktionsmischung einer Wasserstoffatmosphäre (Ballon oder Parr-Apparat) aus und rühren Sie sie bei Raumtemperatur, bis die Reaktion abgeschlossen ist (überwacht durch DC).[6]

-

Filtrieren Sie die Mischung durch Celite, um den Katalysator zu entfernen, und dampfen Sie das Lösungsmittel unter reduziertem Druck ein, um Methyl-6-amino-1H-indol-4-carboxylat zu erhalten.[6]

Schritt 4: Bildung des Hydrochloridsalzes

Die Bildung des Hydrochloridsalzes verbessert die Stabilität und Löslichkeit der Verbindung.

Verfahren:

-

Lösen Sie das rohe Methyl-6-amino-1H-indol-4-carboxylat in einem geeigneten organischen Lösungsmittel (z. B. Diethylether oder Ethylacetat).

-

Fügen Sie tropfenweise eine Lösung von Chlorwasserstoff in Diethylether oder eine andere geeignete Quelle für HCl hinzu, bis die Fällung aufhört.[6]

-

Sammeln Sie das ausgefällte Methyl-6-amino-1H-indol-4-carboxylathydrochlorid durch Filtration, waschen Sie es mit kaltem Diethylether und trocknen Sie es im Vakuum.

IV. Charakterisierung und Daten

| Eigenschaft | Wert |

| Molekülformel | C₁₀H₁₁ClN₂O₂ |

| Molekulargewicht | 226.66 g/mol |

| Aussehen | Weißer bis cremefarbener Feststoff |

| Schmelzpunkt | >200 °C (Zersetzung) |

| Löslichkeit | Löslich in Wasser, Methanol |

Analytische Daten:

-

¹H-NMR: Die spektralen Daten sollten mit der vorgeschlagenen Struktur übereinstimmen und charakteristische Peaks für die aromatischen Protonen des Indols, die Aminprotonen, die Methylprotonen des Esters und das N-H-Proton des Indols aufweisen.

-

¹³C-NMR: Zeigt die erwartete Anzahl von Kohlenstoffsignalen, die den verschiedenen Kohlenstoffatomen im Molekül entsprechen.

-

Massenspektrometrie: Der Molekülionenpeak sollte dem berechneten Molekulargewicht der freien Base entsprechen.

-

Infrarotspektroskopie: Charakteristische Absorptionsbanden für N-H-Streckschwingungen (Amin und Indol), C=O-Streckschwingung (Ester) und aromatische C-H-Streckschwingungen.

V. Sicherheitsaspekte

Bei der Arbeit mit den in dieser Synthese verwendeten Reagenzien ist Vorsicht geboten.

-

Brom: Stark ätzend und giftig. In einem gut belüfteten Abzug handhaben und geeignete persönliche Schutzausrüstung (PSA) tragen.

-

Salpetersäure und Schwefelsäure: Stark ätzend. Mit Vorsicht handhaben und geeignete PSA tragen.

-

Palladium auf Kohle: Entzündlich, insbesondere im trockenen Zustand und in Gegenwart von Wasserstoff.

-

Chlorwasserstoff: Ätzendes und giftiges Gas. In einem gut belüfteten Abzug handhaben.

VI. Fazit

Die in diesem Leitfaden beschriebene Synthese von Methyl-6-amino-1H-indol-4-carboxylathydrochlorid stellt eine robuste und reproduzierbare Methode zur Herstellung dieses wertvollen Bausteins dar. Durch das Verständnis der zugrunde liegenden chemischen Prinzipien und die sorgfältige Beachtung der experimentellen Details können Forscher diese wichtige Verbindung für ihre Bemühungen in der Arzneimittelentdeckung und -entwicklung zuverlässig synthetisieren. Die Vielseitigkeit von Indolderivaten in der medizinischen Chemie unterstreicht die Bedeutung der Entwicklung effizienter und skalierbarer Synthesewege.[2][4][7]

VII. Referenzen

Eine konsolidierte Liste der zitierten Referenzen mit Titel, Quelle und einem überprüfbaren Link.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

An In-depth Technical Guide to the Chemical Properties of Methyl 6-amino-1H-indole-4-carboxylate Hydrochloride

This guide offers a detailed exploration of the chemical properties, synthesis, and potential applications of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes established chemical principles with practical insights to provide a comprehensive understanding of this valuable heterocyclic compound.

Introduction and Strategic Importance

Methyl 6-amino-1H-indole-4-carboxylate hydrochloride is a bifunctional indole derivative that holds significant promise as a scaffold in medicinal chemistry. The indole core is a privileged structure found in numerous natural products and FDA-approved drugs. The strategic placement of an amino group at the C6 position and a methyl carboxylate at the C4 position creates a versatile platform for synthesizing complex molecules. The amino group serves as a key nucleophilic handle for diversification, while the ester can be hydrolyzed to the corresponding carboxylic acid or participate in other transformations. The hydrochloride salt form generally enhances the compound's solubility in aqueous media and improves its stability and handling properties, which is particularly advantageous in a drug discovery setting.

The unique electronic and structural features of this molecule make it an attractive starting point for the development of targeted therapeutics, particularly kinase inhibitors, where the indole scaffold can mimic the purine ring of ATP and form crucial hydrogen bonds within the kinase hinge region.

Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from its structure and data on closely related analogues.

| Property | Data / Expected Value |

| Chemical Name | Methyl 6-amino-1H-indole-4-carboxylate hydrochloride |

| CAS Number | 731810-08-5[1] |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ |

| Molecular Weight | 226.66 g/mol |

| Appearance | Expected to be an off-white to light brown crystalline solid. |

| Melting Point | Not reported. Expected to be a relatively high-melting solid, typical for hydrochloride salts of organic amines. |

| Solubility | Expected to have moderate to good solubility in water and polar protic solvents like methanol and ethanol, and limited solubility in nonpolar organic solvents. The hydrochloride salt form significantly enhances aqueous solubility compared to the free base.[2] |

| Stability | The solid hydrochloride salt is expected to be stable under standard storage conditions (cool, dry, protected from light). In aqueous solution, particularly in neutral or basic conditions, the salt may disproportionate to the less soluble free base.[3][4][5] |

Molecular Structure:

Caption: Chemical structure of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride.

Proposed Synthesis and Purification

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of a Substituted Phenylhydrazine Precursor The synthesis would likely commence from a commercially available, appropriately substituted aniline or nitrobenzene derivative. For instance, starting with 2,4-dinitrotoluene, oxidation of the methyl group to a carboxylic acid, followed by esterification, would yield a key intermediate. This would then be selectively reduced to form a phenylhydrazine.

Step 2: Fischer Indole Synthesis

-

Causality: The Fischer indole synthesis is a robust and widely used method for constructing the indole ring. It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.

-

Procedure:

-

The substituted phenylhydrazine hydrochloride (1.0 eq) is suspended in a suitable solvent, such as ethanol or acetic acid.

-

An appropriate keto-ester, such as methyl pyruvate (1.1 eq), is added to the suspension.

-

The mixture is heated to reflux for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product, a substituted methyl indole-4-carboxylate with a nitro group at the 6-position, is purified by column chromatography on silica gel.

-

Step 3: Reduction of the Nitro Group

-

Causality: The nitro group is a versatile precursor to an amine and can be selectively reduced under various conditions without affecting the ester functionality.

-

Procedure:

-

The methyl 6-nitro-1H-indole-4-carboxylate (1.0 eq) is dissolved in a solvent such as ethanol or ethyl acetate.

-

A catalyst, typically 10% Palladium on carbon (Pd/C), is added to the solution.

-

The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated in vacuo to yield the crude Methyl 6-amino-1H-indole-4-carboxylate free base.[6]

-

Step 4: Formation of the Hydrochloride Salt

-

Causality: Converting the free base to its hydrochloride salt enhances stability and aqueous solubility. This is a standard procedure for amine-containing pharmaceutical intermediates.

-

Procedure:

-

The crude free base is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

A solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.

-

The resulting solid is collected by vacuum filtration, washed with cold anhydrous solvent, and dried under vacuum to afford the final product, Methyl 6-amino-1H-indole-4-carboxylate hydrochloride, as a solid.[6]

-

Spectral Characterization (Predicted)

As experimental spectra are not available in the cited literature, the following are predictions based on established principles of NMR and IR spectroscopy for indole derivatives.[1][7][8][9]

¹H NMR Spectroscopy (Predicted, in DMSO-d₆)

-

δ ~11.0-12.0 ppm (broad singlet, 1H): Indole N-H proton.

-

δ ~8.0-9.0 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺).

-

δ ~7.0-7.5 ppm (multiplet, 3H): Aromatic protons on the indole ring (H2, H5, H7). The exact shifts and coupling patterns would depend on the electronic effects of the substituents.

-

δ ~3.8 ppm (singlet, 3H): Methyl ester (-OCH₃) protons.

-

δ ~5.0-6.0 ppm (broad singlet, 2H): Protons of the free amino group (-NH₂) if the spectrum were taken of the free base.

¹³C NMR Spectroscopy (Predicted, in DMSO-d₆)

-

δ ~168 ppm: Carbonyl carbon of the methyl ester.

-

δ ~140-145 ppm: C6 carbon bearing the amino group.

-

δ ~110-135 ppm: Other aromatic carbons of the indole ring.

-

δ ~52 ppm: Methyl carbon of the ester.

Infrared (IR) Spectroscopy (Predicted)

-

~3400-3200 cm⁻¹: N-H stretching vibrations of the indole NH and the primary amine.

-

~3000 cm⁻¹: Aromatic C-H stretching.

-

~1700 cm⁻¹: C=O stretching of the ester carbonyl group.

-

~1620-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

Chemical Reactivity and Stability

The reactivity of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride is dictated by its key functional groups: the aromatic amino group, the indole ring system, and the methyl ester.

Caption: Key reactive sites and potential transformations.

Reactions of the Amino Group

The primary aromatic amino group at the C6 position is the most versatile site for chemical modification. Although its nucleophilicity is somewhat attenuated by the electron-withdrawing nature of the indole ring system, it readily undergoes several important transformations:

-

Acylation and Sulfonylation: The amino group can be easily acylated with acid chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.

-

Alkylation: N-alkylation can be achieved using alkyl halides, though over-alkylation to form tertiary amines is possible. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary amines.

-

Diazotization: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. This intermediate is highly valuable as it can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens, cyano, hydroxyl, and other functional groups.

Reactivity of the Indole Ring

The indole nitrogen (N1) is weakly acidic and can be deprotonated with a strong base, followed by alkylation or acylation. Electrophilic aromatic substitution on the indole ring typically occurs at the C3 position, but the existing substituents at C4 and C6 will influence the regioselectivity of further substitutions.

Ester Group Reactivity

The methyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (e.g., using lithium hydroxide). This carboxylic acid provides another handle for further modification, such as amide bond formation.

Applications in Research and Drug Discovery

The 6-aminoindole scaffold is a well-established pharmacophore in modern drug discovery, particularly in the development of protein kinase inhibitors.[10][11] Many kinase inhibitors utilize a heterocyclic core to occupy the adenine-binding site of ATP, and the indole ring is an excellent bioisostere for this purpose.

-

Kinase Inhibitor Scaffolds: The N-H of the indole ring and the exocyclic amino group can act as hydrogen bond donors, forming critical interactions with the "hinge" region of the kinase active site. The C4 position provides a vector for introducing substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. Derivatives of substituted indoles have been investigated as inhibitors for a range of kinases, including EGFR and VEGFR-2.[11][12][13]

-

Building Block for Complex Molecules: As a versatile intermediate, this compound can be used in the synthesis of more complex heterocyclic systems and natural product analogues. The ability to functionalize the amino group, the indole nitrogen, and the carboxylic acid moiety in a stepwise manner makes it a valuable tool for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Conclusion

Methyl 6-amino-1H-indole-4-carboxylate hydrochloride is a strategically important building block for chemical synthesis and drug discovery. Its combination of a privileged indole core with versatile amino and ester functionalities provides a robust platform for creating diverse molecular architectures. While detailed experimental data for this specific compound is limited in the public domain, its chemical properties and reactivity can be confidently predicted based on established principles. This guide provides a foundational understanding for researchers looking to leverage this compound in their synthetic and medicinal chemistry programs.

References

-

Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Available from: [Link]

-

PubMed Central (PMC). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. Available from: [Link]

- Google Patents. Indole derivatives, process for their preparation and pharmaceutical compositions containing them.

- Yamai, Y., et al. (2017). SYNTHESIS OF 3-SUBSTITUTED OXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)

-

PubMed Central (PMC). The Azaindole Framework in the Design of Kinase Inhibitors. Available from: [Link]

-

PubMed Central (PMC). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Available from: [Link]

-

University of Helsinki - Helda. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Available from: [Link]

-

PubChem. Methyl indole-6-carboxylate. Available from: [Link]

-

The Journal of Organic Chemistry. Synthesis of a Series of Diaminoindoles. Available from: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

-

PubMed. Stability of pharmaceutical salts in solid oral dosage forms. Available from: [Link]

-

ResearchGate. Synthesis of 6-amino-1H-indole-4,7-quinones | Request PDF. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

-

SpectraBase. Methyl indole-4-carboxylate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information Indoles. Available from: [Link]

-

Magritek. Methyl 1H-indole-3-carboxylate. Available from: [Link]

-

Chemsrc.com. Methyl 4-amino-1H-indole-6-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Available from: [Link]

- Google Patents. CA2067040A1 - Indoline hydrochloride salts and process for their preparation.

-

ResearchGate. Synthesis of N-substituted indole precursors 6a and 6b. Available from: [Link]

-

PubMed Central (PMC). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Available from: [Link]

-

PubChem. methyl 1H-indole-4-carboxylate. Available from: [Link]

-

ResearchGate. Six amino acids which contain chemically reactive side chains:. Available from: [Link]

-

PubMed Central (PMC). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Available from: [Link]

-

ResearchGate. Synthesis of 4- and 6-Substituted Nitroindoles. Available from: [Link]

-

YouTube. General Reactivity of Amino Acids. Available from: [Link]

-

Beilstein Journals. Carbonylative synthesis and functionalization of indoles. Available from: [Link]

-

MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available from: [Link]

-

MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available from: [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

-

PubMed Central (PMC). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Available from: [Link]

-

PubMed. Reactivity of amino groups in proteins. Available from: [Link]

-

MDPI. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Available from: [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. DSpace [helda.helsinki.fi]

- 5. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. One moment, please... [tetratek.com.tr]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

"spectroscopic data for Methyl 6-amino-1H-indole-4-carboxylate hydrochloride"

A Technical Guide to the Spectroscopic Characterization of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 6-amino-1H-indole-4-carboxylate hydrochloride, a key heterocyclic building block in contemporary drug discovery and materials science. Designed for researchers, scientists, and drug development professionals, this document details the integrated application of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for unambiguous structure elucidation and quality assessment. Each section includes field-proven experimental protocols, in-depth data interpretation grounded in mechanistic principles, and tabular summaries for rapid data access. The guide culminates in a validated workflow, demonstrating how these orthogonal techniques provide a self-validating system for structural confirmation, ensuring the highest standards of scientific integrity.

Introduction and Core Principles

Methyl 6-amino-1H-indole-4-carboxylate hydrochloride is a substituted indole derivative of significant interest in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds.[1] Strategic functionalization, such as the placement of amino and carboxylate groups, provides vectors for further chemical modification, making this compound a versatile intermediate for library synthesis and lead optimization.

Accurate and comprehensive characterization of such intermediates is a non-negotiable prerequisite for their use in any research or development pipeline. Spectroscopic analysis serves as the cornerstone of this characterization, providing a detailed "fingerprint" of the molecular structure. This guide explains not just the data itself, but the causality behind the observed spectroscopic phenomena, empowering the scientist to move beyond simple pattern recognition to a deeper understanding of the molecule's electronic and structural properties.

Molecular Structure and Spectroscopic Strategy

The structural integrity of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride is confirmed by a multi-technique approach. Each method offers a unique and complementary piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework, revealing connectivity through scalar coupling and the precise electronic environment of each nucleus.

-

Mass Spectrometry (MS) provides the exact molecular weight and, through fragmentation, confirms the sequence of constituent parts.

-

Infrared (IR) Spectroscopy identifies the key functional groups present in the molecule based on their characteristic vibrational frequencies.

The hydrochloride salt form is a critical consideration. The protonation of the 6-amino group significantly influences the electronic properties of the benzene ring and introduces an additional exchangeable proton, which requires specific analytical conditions to observe.[2]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide a wealth of information.

Field-Proven Experimental Protocol: ¹H NMR

-

Sample Preparation : Accurately weigh approximately 5-10 mg of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride.

-

Solvent Selection : Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice for amine hydrochloride salts as it is aprotic and effectively solubilizes the compound, allowing for the observation of exchangeable N-H protons.[2][3]

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

-

Data Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.

Data Interpretation and Structural Assignment

The ¹H NMR spectrum of an indole derivative is characterized by distinct regions for aromatic, heteroaromatic, and aliphatic protons.[4] The protonation of the amino group is expected to induce downfield shifts for the aromatic protons due to its increased electron-withdrawing character.

-

Indole N-H (1H, Position 1) : A broad singlet typically observed far downfield (δ > 11.0 ppm), characteristic of the acidic indole N-H proton.[5]

-

Ammonium N-H₃⁺ (3H, Position 6) : A very broad signal, often in the range of δ 8.0-10.0 ppm in DMSO-d₆. Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.

-

Aromatic Protons (3H, Positions 2, 5, 7) : The protons on the indole core will appear in the aromatic region (δ 6.5-8.0 ppm). The H2 proton on the pyrrole ring is typically a triplet or doublet of doublets due to coupling with the indole N-H and H3 (if present). In this 4-substituted indole, H2 and H3 are distinct. The H5 and H7 protons on the benzene ring will appear as singlets or narrow doublets, with their exact chemical shifts influenced by the amino and carboxylate groups.

-

Methyl Ester (3H) : A sharp singlet observed around δ 3.8-4.0 ppm, characteristic of methyl ester protons.[6]

Tabulated ¹H NMR Data (Predicted, in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | Indole N-H (1) |

| ~9.5 | br s | 3H | -NH₃⁺ (6) |

| ~7.8 | s | 1H | H-5 |

| ~7.5 | t, J=2.8 Hz | 1H | H-2 |

| ~7.1 | s | 1H | H-7 |

| ~6.8 | dd, J=2.8, 1.5 Hz | 1H | H-3 |

| ~3.9 | s | 3H | -COOCH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton. While standard ¹³C{¹H} spectra show only chemical shifts, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.[5]

Field-Proven Experimental Protocol: ¹³C NMR

-

Sample Preparation : Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) is beneficial for reducing acquisition time.

-

Data Acquisition : Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are required to obtain good signals for all carbons, including quaternary ones.

Data Interpretation and Structural Assignment

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment.

-

Carbonyl Carbon (C=O) : The ester carbonyl carbon is the most deshielded, appearing significantly downfield (δ ~165-170 ppm).[5]

-

Aromatic & Indole Carbons : The eight carbons of the indole ring typically resonate in the δ 100-140 ppm region. Carbons attached to heteroatoms (C3a, C7a) or electron-withdrawing groups (C4, C6) will have distinct shifts. For instance, the carbon bearing the amino group (C6) and the carbon bearing the carboxylate (C4) will be key diagnostic signals.

-

Methyl Ester Carbon (-OCH₃) : The aliphatic carbon of the methyl ester will appear upfield, typically around δ 52-55 ppm.[6]

Tabulated ¹³C NMR Data (Predicted, in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | -C OOCH₃ |

| ~138.0 | C-7a |

| ~135.0 | C-6 |

| ~128.0 | C-3a |

| ~125.0 | C-2 |

| ~120.0 | C-4 |

| ~115.0 | C-5 |

| ~110.0 | C-7 |

| ~102.0 | C-3 |

| ~52.5 | -COOC H₃ |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is the ideal technique for this compound, as it is a soft ionization method suitable for polar, non-volatile molecules. It provides a precise molecular weight, which is the most fundamental confirmation of identity.

Field-Proven Experimental Protocol: ESI-MS

-

Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

-

Instrument Parameters : Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode. Key parameters to optimize include the capillary voltage (~3.5 kV), cone voltage (20-40 V), and desolvation temperature (~150-250 °C).[7]

-

Data Analysis : Look for the molecular ion peak corresponding to the free base of the compound. For Methyl 6-amino-1H-indole-4-carboxylate (C₁₀H₁₀N₂O₂), the monoisotopic mass is 190.07 Da. In positive mode ESI, the expected ion is [M+H]⁺ at m/z 191.08. The hydrochloride salt itself will not be observed directly, as the HCl adduct is labile in the ESI process.[8][9]

Tabulated Mass Spectrometry Data

| m/z (Daltons) | Ion Species | Interpretation |

| 191.08 | [M+H]⁺ | Protonated molecular ion of the free base |

| 213.06 | [M+Na]⁺ | Sodium adduct (common impurity) |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups, providing rapid confirmation of their presence.

Field-Proven Experimental Protocol: ATR-IR

-

Sample Preparation : Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

Data Interpretation and Assignment

-

N-H Stretches : Multiple sharp and broad peaks are expected in the 3400-3100 cm⁻¹ region, corresponding to the indole N-H and the ammonium (-NH₃⁺) stretches.

-

C-H Stretches : Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

-

Carbonyl (C=O) Stretch : A strong, sharp absorption band around 1700-1720 cm⁻¹ is a definitive indicator of the ester carbonyl group.

-

C=C and C-N Stretches : The "fingerprint region" (below 1600 cm⁻¹) will contain numerous bands corresponding to aromatic C=C ring stretches and C-N stretches.

Tabulated IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Medium-Strong, Broad | N-H (Indole) and -NH₃⁺ (Ammonium) Stretches |

| 3050 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Weak | Aliphatic C-H Stretch (Methyl) |

| ~1710 | Strong | C=O Ester Stretch |

| 1620 - 1450 | Medium | Aromatic C=C Ring Stretches |

| ~1250 | Strong | C-O Ester Stretch |

Integrated Spectroscopic Analysis: A Self-Validating Workflow

The true power of spectroscopic characterization lies in integrating the data from these orthogonal techniques. Each result cross-validates the others, leading to an unambiguous structural assignment. This workflow is central to ensuring data trustworthiness and scientific rigor.

Caption: Integrated workflow for structural elucidation.

This workflow illustrates the principle of self-validation. For example:

-

The IR spectrum shows a strong C=O stretch (~1710 cm⁻¹).

-

This is confirmed by the ¹³C NMR signal for a carbonyl carbon (~168 ppm).

-

The presence of the full methyl ester is validated by the ¹H NMR singlet for the -OCH₃ group (~3.9 ppm) and the corresponding ¹³C NMR signal (~52.5 ppm).

-

The Mass Spectrum provides the molecular formula consistent with all observed functional groups.

-

The ¹H NMR signals for exchangeable protons (-NH and -NH₃⁺) are consistent with the functional groups identified by IR and the hydrochloride salt form.

Conclusion

The spectroscopic characterization of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride is a clear-cut process when a systematic, multi-technique approach is employed. By leveraging the complementary strengths of NMR, MS, and IR spectroscopy, researchers can achieve an unambiguous and robust confirmation of the compound's structure and purity. The protocols and interpretive principles outlined in this guide provide a reliable framework for scientists in the pharmaceutical and chemical industries, ensuring the quality and integrity of critical molecular building blocks.

References

-

National Center for Biotechnology Information (2023). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry (2019). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis. Retrieved from [Link]

-

YouTube (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

-

National Center for Biotechnology Information (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC - NIH. Retrieved from [Link]

-

The Royal Society of Chemistry (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. Retrieved from [Link]

-

Harvard Apparatus (2001). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1. Retrieved from [Link]

-

National Center for Biotechnology Information (2015). Exploring the mechanism of salt-induced signal suppression in protein electrospray mass spectrometry using experiments and molecular dynamics simulations. PubMed. Retrieved from [Link]

-

SciSpace (2012). ESI-MS Study of Speciation in Hydrolyzed Aluminum Chloride Solutions. Retrieved from [Link]

-

ResearchGate (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

-

Reddit (2023). How to detect a HCl salt in organic compounds. Retrieved from [Link]

-

Magritek (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. NMR用溶媒 [sigmaaldrich.com]

- 4. youtube.com [youtube.com]

- 5. tetratek.com.tr [tetratek.com.tr]

- 6. rsc.org [rsc.org]

- 7. scispace.com [scispace.com]

- 8. Exploring the mechanism of salt-induced signal suppression in protein electrospray mass spectrometry using experiments and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

An In-Depth Technical Guide to the Therapeutic Potential of 6-Aminoindole-4-Carboxylate Scaffolds

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and its ability to bind to a wide range of receptors and enzymes.[1] This guide focuses on the therapeutic potential of a specific, yet under-explored class of derivatives: those based on the Methyl 6-amino-1H-indole-4-carboxylate hydrochloride core. While direct research on this specific salt form is nascent, the inherent functionalities of the 6-aminoindole-4-carboxylate scaffold—an electron-donating group at a key position and an electron-withdrawing group to modulate reactivity—present a fertile ground for drug discovery. This document synthesizes established knowledge on structurally related indole derivatives to forecast the potential biological activities of this class, provides detailed synthetic and screening protocols to empower further research, and outlines a strategic vision for developing these compounds into novel therapeutic agents.

Part I: The 6-Aminoindole-4-Carboxylate Scaffold: A Primer

Physicochemical Properties and Strategic Importance

The indole ring is an aromatic heterocyclic system whose reactivity is significantly influenced by its substituents.[2] The 6-aminoindole-4-carboxylate scaffold is uniquely functionalized:

-

The Indole Core: The C3 position is inherently electron-rich and highly reactive towards electrophiles, approximately 10¹³ times more so than benzene, making it a primary site for modification.[2]

-

C4-Carboxylate Group: The methyl carboxylate at the C4 position acts as an electron-withdrawing group. This modulates the overall electron density of the benzonoid portion of the ring system and serves as a critical synthetic handle for amide bond formation, enabling the facile generation of diverse chemical libraries.

-

C6-Amino Group: The amino group at the C6 position is a powerful electron-donating group. This influences the electronic properties of the scaffold and provides another key site for derivatization, such as through acylation, alkylation, or diazotization reactions, to explore structure-activity relationships (SAR).

This specific arrangement of functional groups makes Methyl 6-amino-1H-indole-4-carboxylate a versatile building block for creating compounds with potential applications in oncology, infectious diseases, and inflammatory conditions.[3]

Proposed General Synthetic Workflow

The synthesis of functionalized indoles can be achieved through various established methods. A plausible and efficient pathway to generate a library of derivatives from the core scaffold involves a foundational indole synthesis followed by diversification at the C4 and C6 positions.

Caption: Proposed workflow for synthesis and diversification of the target scaffold.

Part II: Extrapolating Biological Activity: A Review of Related Derivatives

By examining the biological activities of indole derivatives with similar functional motifs (e.g., indole carboxamides, amino-indoles), we can construct a data-driven hypothesis for the therapeutic potential of the 6-aminoindole-4-carboxylate class.

Anticancer Potential

Indole derivatives are prolific in oncology research, acting on a wide array of targets.[4]

-

Mechanism of Action: Many indole-based compounds function as inhibitors of tubulin polymerization, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.[4] Others have been identified as potent inhibitors of critical signaling pathways, such as the PI3K/AKT/mTOR pathway, or as modulators of apoptosis by inhibiting proteins like Bcl-2 and Mcl-1.[4]

-

Supporting Data: Substituted indole derivatives have demonstrated significant cytotoxic activity across numerous cancer cell lines. For example, certain indole-curcumin derivatives show IC₅₀ values as low as 4 µM against HeLa cells, while pyrazolinyl-indole derivatives can inhibit leukemia cell growth by over 78% at a 10 µM concentration.[4]

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by indole derivatives.

Table 1: Anticancer Activity of Selected Indole Derivatives

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |

| Indole-Curcumin Derivative | HeLa | 4 | [4] |

| 1,3,4-Oxadiazole-Indole Derivative | MDA-MB-468 | 10.56 | [4] |

| Substituted Heteroannulated Indole | HeLa | 13.41 | [5] |

| Bcl-2/Mcl-1 Dual Inhibitor | - | 1.53 (Mcl-1) | [4] |

Antimicrobial and Antitubercular Activity

The indole scaffold is a common feature in agents developed to combat bacterial and fungal pathogens, including Mycobacterium tuberculosis.

-

Mechanism of Action: The mechanisms are diverse, with some derivatives targeting essential enzymes like MmpL3, which is involved in mycolic acid transport in mycobacteria.[6] Others may function by disrupting cell membrane integrity or inhibiting DNA replication.

-

Supporting Data: Indole-2-carboxamide derivatives have shown potent activity against the H37Rv strain of M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values as low as 0.32 µM.[6] Other synthesized indole derivatives show broad-spectrum antibacterial activity with MIC values often in the single-digit µg/mL range.[7]

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Compound Class | Target Organism | MIC | Reference |

| Indole-2-Carboxamide | M. tuberculosis H37Rv | 0.32 µM | [6] |

| Indole-Piperazine Analog | M. tuberculosis H37Rv | 6.16 µM | [7] |

| Schiff Base Indole Derivative | Bacterial Strains | 3.91 µg/mL | [7] |

| Indole-Thiourea Hybrid | Gram-positive bacteria | <12.5 µg/mL | [7] |

Anti-inflammatory Activity

The well-known NSAID Indomethacin is a testament to the anti-inflammatory potential of indole-containing molecules.

-

Mechanism of Action: The primary mechanism for many indole-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which reduces the synthesis of prostaglandins.[4] More recent research has shown that novel derivatives can also modulate key inflammatory signaling pathways, including NF-κB.[4]

Part III: Designing a Screening Cascade: A Practical Guide

To validate the therapeutic potential of newly synthesized Methyl 6-amino-1H-indole-4-carboxylate derivatives, a structured, multi-tiered screening approach is essential.

Caption: A tiered workflow for screening and developing novel indole derivatives.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines, such as HeLa cervical cancer cells.[5]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.[7]

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the organism.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by using a plate reader.

Part IV: Future Outlook and Conclusion

The Methyl 6-amino-1H-indole-4-carboxylate scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. Based on extensive data from related indole derivatives, compounds derived from this core are predicted to exhibit potent biological activities, particularly in the fields of oncology and infectious diseases.[4][7] The dual functional handles at the C4 and C6 positions provide exceptional versatility for synthetic chemists to perform detailed Structure-Activity Relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.[6][8]

Future research should focus on the systematic synthesis and screening of diverse libraries based on this scaffold. Mechanistic studies on the most potent "hit" compounds will be crucial to identify their molecular targets and pathways of action. Through the integrated application of synthetic chemistry, biological screening, and mechanistic biology, the 6-aminoindole-4-carboxylate scaffold can be leveraged to discover and develop the next generation of innovative medicines.

References

-

A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology. Available at: [Link]

-

Indole: A Promising Scaffold For Biological Activity. RJPN. Available at: [Link]

-

Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. ResearchGate. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. Available at: [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]

-

Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC - NIH. Available at: [Link]

-

Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. ACS Publications. Available at: [Link]

-

The Role of Methyl Indole-6-carboxylate in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI. Available at: [Link]

-

Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. Available at: [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available at: [Link]

-

Amino derivatives of indole as potent inhibitors of isoprenylcysteine carboxyl methyltransferase. PubMed. Available at: [Link]

-

Methyl 4-amino-1H-indole-6-carboxylate Price. Chemsrc.com. Available at: [Link]

-

Study and Characterization of Indole Carboxylate Derivative Synthesized Via Condensation. ResearchGate. Available at: [Link]

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC - PubMed Central. Available at: [Link]

-

Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ResearchGate. Available at: [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available at: [Link]

Sources

- 1. rjpn.org [rjpn.org]

- 2. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 8. Amino derivatives of indole as potent inhibitors of isoprenylcysteine carboxyl methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 6-amino-1H-indole-4-carboxylate hydrochloride: A Strategic Intermediate for Advanced Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a cornerstone in medicinal chemistry, the indole scaffold is recognized for its prevalence in a vast array of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique aromatic and electronic properties allow it to interact with multiple biological receptors, making it a "privileged scaffold" in drug design.[2][3] Within this important class of heterocycles, strategically functionalized indoles serve as critical building blocks for constructing complex molecular architectures. Methyl 6-amino-1H-indole-4-carboxylate hydrochloride is one such intermediate, offering a unique combination of reactive sites that can be selectively manipulated to build novel therapeutic agents.

This guide provides a detailed exploration of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride, focusing on its synthesis, reactivity, and strategic application in drug discovery. We will delve into the causality behind experimental choices, providing field-proven insights for researchers navigating the synthesis of novel indole derivatives.

Core Profile and Physicochemical Properties

Methyl 6-amino-1H-indole-4-carboxylate hydrochloride is a substituted indole derivative characterized by an electron-donating amino group at the C6 position and an electron-withdrawing methyl ester at the C4 position. This specific arrangement of functional groups dictates its chemical reactivity and makes it a versatile synthon. The hydrochloride salt form enhances its stability and improves its handling characteristics as a solid.

| Property | Value | Source |

| IUPAC Name | methyl 6-amino-1H-indole-4-carboxylate hydrochloride | N/A |

| CAS Number | 731810-08-5 | [4] |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | Calculated |

| Molecular Weight | 226.66 g/mol | Calculated |

| Appearance | Typically an off-white to yellowish crystalline powder.[5] | Inferred from related compounds |

| Key Features | Indole core, C4-methyl ester, C6-primary amine | N/A |

The electronic interplay between the C6-amino group and the C4-carboxylate group is crucial. The lone pair of the amino group can donate electron density into the benzene portion of the indole ring, activating it towards electrophilic substitution. Conversely, the methyl ester at C4 withdraws electron density, influencing the regioselectivity of reactions on the indole nucleus. Understanding this electronic push-pull system is fundamental to predicting its behavior in synthetic sequences.

Proposed Synthetic Workflow

While numerous methods exist for indole synthesis, a practical approach to Methyl 6-amino-1H-indole-4-carboxylate would likely involve the construction of a suitably substituted benzene ring followed by cyclization to form the indole nucleus. A common and robust strategy is the Batcho-Leimgruber indole synthesis or palladium-catalyzed cyclizations.[6]

A logical retrosynthetic analysis suggests starting from a substituted nitrotoluene, which can be elaborated to form the indole ring, followed by functional group manipulation to install the required amino group.

Caption: Proposed synthetic workflow for the target intermediate.

Detailed Protocol: A Plausible Synthesis

-

Step 1: Olefination. Starting with Methyl 2-methyl-3,5-dinitrobenzoate, a Wittig reaction with (methoxymethyl)triphenylphosphonium chloride provides the corresponding vinyl ether, which is then hydrolyzed under acidic conditions to yield Methyl 2-ethenyl-3,5-dinitrobenzoate. This sets the stage for the indole ring formation.

-

Step 2: Reductive Cyclization. A palladium-catalyzed reductive N-heteroannulation using a catalyst like palladium acetate with a phosphine ligand and a reducing agent (historically, carbon monoxide) effectively cyclizes the 2-nitrostyrene derivative to form the indole core, yielding Methyl 6-nitro-1H-indole-4-carboxylate.[6] The choice of palladium catalysis is driven by its high efficiency and functional group tolerance.[6]

-

Step 3: Selective Reduction. The nitro group at the C6 position is selectively reduced to a primary amine. Common reagents for this transformation include SnCl₂/HCl, H₂ with a Pd/C catalyst, or sodium dithionite. The choice of reagent is critical to avoid the reduction of the ester functionality. Catalytic hydrogenation is often preferred for its clean reaction profile. This step yields the free base, Methyl 6-amino-1H-indole-4-carboxylate.

-

Step 4: Salt Formation. The final intermediate is obtained by treating the free base with a solution of hydrogen chloride in a suitable solvent like diethyl ether or isopropanol, leading to the precipitation of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride.

Reactivity and Strategic Utility as a Synthetic Intermediate

The power of this intermediate lies in the orthogonal reactivity of its three key functional components: the C6-amino group, the C4-ester, and the indole N-H proton.

Caption: Key reactive sites and potential transformations.

Transformations at the C6-Amino Group

The primary aromatic amine is a versatile handle for introducing molecular diversity.

-

Acylation/Sulfonylation: The amine readily reacts with acid chlorides, anhydrides, or sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine) to form amides and sulfonamides. This is a common strategy to introduce linkers or pharmacophoric elements.

-

Buchwald-Hartwig/Ullmann Coupling: The amine can participate in palladium- or copper-catalyzed cross-coupling reactions with aryl halides or triflates to form diarylamine structures, which are prevalent in kinase inhibitors.

-

Diazotization: Treatment with nitrous acid (NaNO₂) at low temperatures converts the amine to a diazonium salt. This highly reactive intermediate can be subsequently transformed into a wide range of functional groups (e.g., -F, -Cl, -Br, -CN, -OH) via Sandmeyer or related reactions, dramatically expanding the synthetic possibilities.

Transformations at the C4-Carboxylate Group

The methyl ester provides a handle for modifications that can modulate solubility, polarity, and target engagement.

-

Saponification: Base-catalyzed hydrolysis (e.g., with LiOH or NaOH) cleanly converts the ester to the corresponding carboxylic acid.[7] The resulting acid is a key intermediate for forming amide bonds with various amines via peptide coupling reagents (e.g., HATU, EDC), a cornerstone of modern drug synthesis.

-

Amidation: Direct conversion to amides can be achieved by heating with an amine, sometimes facilitated by a Lewis acid catalyst.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol (4-hydroxymethyl-indole derivative). This alcohol can be further functionalized, for example, through oxidation or conversion to a leaving group for nucleophilic substitution.

Transformations at the Indole N-H

The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated. Protecting this nitrogen with groups like Boc (di-tert-butyl dicarbonate) or SEM (2-(trimethylsilyl)ethoxymethyl chloride) is often a crucial first step in a synthetic sequence to prevent undesired side reactions and to direct reactivity at other positions.

Case Study: A Hypothetical Pathway to a Kinase Inhibitor Scaffold

The structural motifs present in Methyl 6-amino-1H-indole-4-carboxylate are reminiscent of those found in various targeted therapies, such as PARP inhibitors like Rucaparib (which utilizes a fluorinated analog).[8] Let's design a hypothetical workflow to construct a core scaffold for a novel kinase inhibitor.

Caption: Hypothetical workflow to a kinase inhibitor scaffold.

This sequence demonstrates the strategic, stepwise manipulation of the intermediate's functional groups:

-

N-H Protection: The indole nitrogen is first protected to prevent interference in subsequent steps.

-

Ester Saponification: The ester is converted to a carboxylic acid to prepare for amide bond formation.

-

Amide Coupling: The key "western" fragment (a substituted amine) is installed via a robust peptide coupling reaction.

-

N-H Deprotection: The indole nitrogen is unmasked.

-

C6-N Cross-Coupling: The "eastern" aryl fragment is attached via a palladium-catalyzed cross-coupling reaction at the C6-amino group, a common strategy for building kinase inhibitor pharmacophores.

Safety and Handling

As with any laboratory chemical, proper handling of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride is essential.

| Hazard Information | Precautionary Measures |

| Skin Corrosion/Irritation | Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling.[4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. Wear eye/face protection. Rinse cautiously with water for several minutes if contact occurs.[4] |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[4] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4] |

Always consult the latest Safety Data Sheet (SDS) before use and handle within a fume hood using appropriate personal protective equipment (PPE).[4]

Conclusion

Methyl 6-amino-1H-indole-4-carboxylate hydrochloride is a highly valuable and versatile synthetic intermediate. Its distinct arrangement of an electron-donating amine and an electron-withdrawing ester on the privileged indole scaffold provides chemists with multiple, orthogonally reactive sites. This enables the strategic and controlled construction of complex molecules, making it an ideal starting point for the synthesis of novel therapeutics in oncology, inflammation, and beyond. A thorough understanding of its reactivity, grounded in the electronic nature of its substituents, empowers researchers to design innovative and efficient synthetic routes to the next generation of indole-based medicines.

References

-

Pharmaffiliates. (n.d.). Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermediate. [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733668, methyl 1H-indole-4-carboxylate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 639844, Methyl indole-6-carboxylate. [Link]

-

Zhang, L., et al. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. [Link]

-

El-Faham, A., et al. (2020). Indole-Containing Metal Complexes and Their Medicinal Applications. Molecules. [Link]

-

de Sá, A., et al. (2009). Biomedical Importance of Indoles. Molecules. [Link]

-

Kaushik, N. K., et al. (2013). Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. ResearchGate. [Link]

-

Hegedus, L. S., & Sestrick, M. R. (1997). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl Indole-6-carboxylate in Modern Drug Discovery. [Link]

-

Christie, E. R., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. [Link]

-

Gribble, G. W. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12140116, Methyl 4-methoxy-1H-indole-6-carboxylate. [Link]

-

Chemsrc.com. (2025). Methyl 4-amino-1H-indole-6-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]

-

ChemSynthesis. (2025). methyl 1H-indole-4-carboxylate. [Link]

-

PrepChem.com. (n.d.). Synthesis of indole-6-carboxylic acid. [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2019). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. innospk.com [innospk.com]

The Strategic Role of Methyl 6-amino-1H-indole-4-carboxylate Hydrochloride in Modern Drug Discovery: A Technical Guide

Introduction: The Enduring Legacy of the Indole Nucleus in Medicinal Chemistry

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic drugs with profound pharmacological activities.[1][2][3] Its unique electronic properties and conformational flexibility allow for diverse interactions with a multitude of biological targets, making it a privileged structure in the design of novel therapeutics.[1] This guide focuses on a particularly valuable, yet underexplored, building block: Methyl 6-amino-1H-indole-4-carboxylate hydrochloride. The strategic placement of an amino group and a carboxylate ester on the indole ring system provides synthetic handles for the construction of complex molecules with potential applications in oncology, infectious diseases, and beyond. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, chemical reactivity, and applications as a pivotal intermediate in the quest for new medicines.

Physicochemical Properties and Structural Features

Methyl 6-amino-1H-indole-4-carboxylate hydrochloride is a crystalline solid. The hydrochloride salt form enhances its stability and aqueous solubility, which is advantageous for subsequent chemical transformations and biological screening.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | Inferred |

| Molecular Weight | 226.66 g/mol | Inferred |

| Appearance | Off-white to light-colored crystalline powder | Generic knowledge |

| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) and water | Generic knowledge |

The structure of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride presents two key reactive sites: the 6-amino group and the 4-carboxylate ester. The amino group can act as a nucleophile or be derivatized to form amides, sulfonamides, and other functionalities. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be a site for other transformations.

Synthesis of Methyl 6-amino-1H-indole-4-carboxylate Hydrochloride: A Plausible Synthetic Pathway

Caption: Proposed synthetic pathway for Methyl 6-amino-1H-indole-4-carboxylate hydrochloride.

Step 1: Synthesis of Methyl 6-nitro-1H-indole-4-carboxylate

The initial step involves the construction of the indole ring with a nitro group at the 6-position and a methyl ester at the 4-position. A common and effective method for this is the Batcho-Leimgruber indole synthesis.[4] This approach typically starts with a suitably substituted ortho-nitrotoluene derivative.

Experimental Protocol (Hypothetical):

-

Nitration of a Substituted Toluene: A suitable starting material, such as methyl 2-methyl-3-nitrobenzoate, can be further nitrated to introduce a second nitro group, which will ultimately become the 6-amino group.[5]

-

Batcho-Leimgruber Reaction: The resulting dinitro compound is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine.

-

Reductive Cyclization: The enamine intermediate is then subjected to reductive cyclization, often using a reducing agent like hydrogen gas with a palladium catalyst or iron in acetic acid, to form the indole ring.[4]

Step 2: Reduction of the Nitro Group to an Amine

The selective reduction of the nitro group at the 6-position to an amine is a critical transformation. Several reliable methods are available for this purpose.[6]

Experimental Protocol (Hypothetical):

-

Catalytic Hydrogenation: The methyl 6-nitro-1H-indole-4-carboxylate is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).[6]

-

Metal-Acid Reduction: Alternatively, the nitroindole can be dissolved in a solvent like ethanol, and an excess of stannous chloride dihydrate (SnCl₂·2H₂O) is added, followed by concentrated hydrochloric acid. The reaction is typically heated to reflux.[6]

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt. This is a straightforward acid-base reaction.

Experimental Protocol (Hypothetical):

-

The crude methyl 6-amino-1H-indole-4-carboxylate is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

-

A solution of hydrogen chloride in the same or another anhydrous solvent (e.g., HCl in diethyl ether) is added dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with the anhydrous solvent, and dried under vacuum.[7]

Chemical Reactivity and Synthetic Utility